(S)-3-cyano-5-methylhexanoic acid
Overview
Description
(S)-3-cyano-5-methylhexanoic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Production for Pharmaceutical Intermediates
(S)-3-Cyano-5-methylhexanoic acid ethyl ester, derived from this compound, is a valuable synthetic intermediate for the production of pregabalin, an important pharmaceutical compound. Research by Zheng et al. (2012) and Zheng et al. (2014) demonstrates the effectiveness of enzymatic processes in producing this compound. Immobilized lipase from Pseudomonas cepacia and a novel biocatalytic route using whole cells of newly isolated Arthrobacter sp. ZJB-09277 have been explored for their efficiency in synthesizing this compound ethyl ester with high substrate loading and enantioselectivity (Zheng et al., 2012) (Zheng et al., 2014).
Purification Processes
Wu et al. (2020) have developed an aqueous two-phase system (ATPS) for extracting this compound from bioconversion broth, which is crucial for its purification. This approach, involving acetone/ammonium sulfate, has shown high efficiency in product recovery and purity, crucial for pharmaceutical applications (Wu et al., 2020).
Conversion and Synthesis Optimization
Zagami et al. (2012) explored the conversion of pregabalin to this compound, demonstrating a method to recycle the undesired enantiomer of pregabalin, enhancing the sustainability of its production process (Zagami et al., 2012). Moreover, Gang (2010) and Mansoori et al. (2019) focused on optimizing the synthesis process for the chiral intermediates of pregabalin, aiming to increase yield and cost-effectiveness (Gang, 2010) (Mansoori et al., 2019).
Biocatalytic and Bioengineering Approaches
Research by Li et al. (2014) and Zheng et al. (2016) demonstrates the use of biocatalysis and bioengineering in improving the synthesis of chiral intermediates for pregabalin. They have shown the engineering of lipases to enhance their activity and enantioselectivity in the hydrolysis of related compounds (Li et al., 2014) (Zheng et al., 2016).
Properties
IUPAC Name |
(3S)-3-cyano-5-methylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZYUMZVZMKTN-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431807 | |
Record name | (S)-3-cyano-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-37-2 | |
Record name | (S)-3-cyano-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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